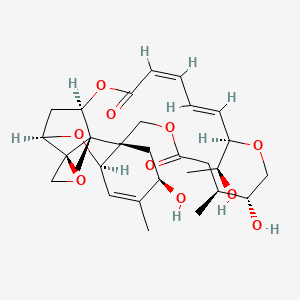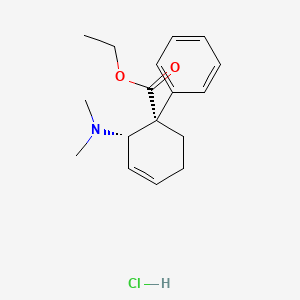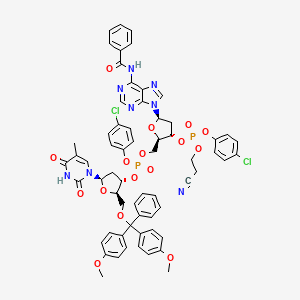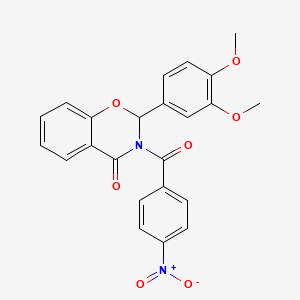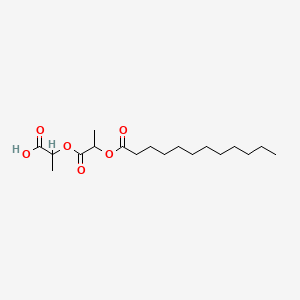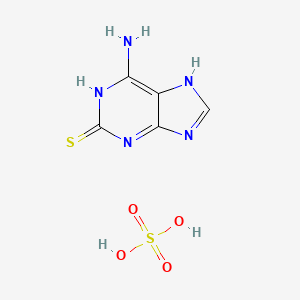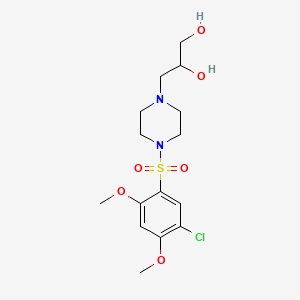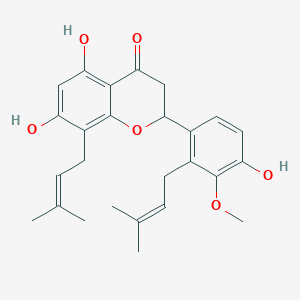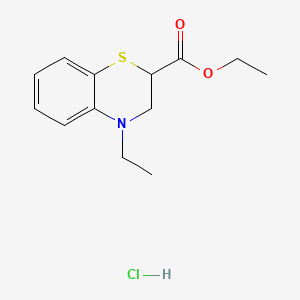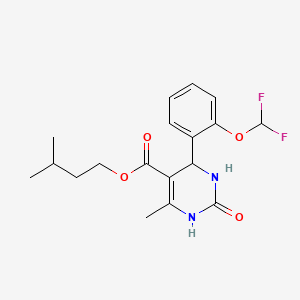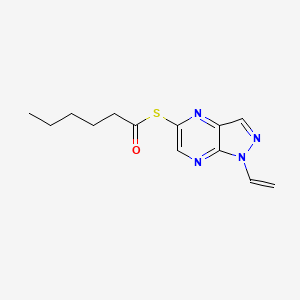
2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dihydro-2H-adenine-2-thione sulfate typically involves the reaction of adenine with sulfur-containing reagents under controlled conditions. One common method involves the reaction of adenine with thiourea in the presence of a strong acid, such as sulfuric acid, to yield the desired thione derivative . The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the thione group at the 2-position of the adenine ring.
Industrial Production Methods
Industrial production of 1,7-Dihydro-2H-adenine-2-thione sulfate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,7-Dihydro-2H-adenine-2-thione sulfate undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The thione group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Aplicaciones Científicas De Investigación
1,7-Dihydro-2H-adenine-2-thione sulfate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,7-Dihydro-2H-adenine-2-thione sulfate involves its interaction with molecular targets such as nucleic acids and proteins. The thione group can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function . This interaction can affect various biological pathways, including DNA replication and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-Thioadenine: A closely related compound with similar chemical properties and applications.
6-Thioguanine: Another thione derivative of a purine base, used as a chemotherapeutic agent.
2-Mercaptoadenine: A thiol derivative of adenine with distinct chemical reactivity.
Uniqueness
1,7-Dihydro-2H-adenine-2-thione sulfate is unique due to its specific thione substitution at the 2-position of the adenine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
6281-92-1 |
|---|---|
Fórmula molecular |
C5H7N5O4S2 |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
6-amino-1,7-dihydropurine-2-thione;sulfuric acid |
InChI |
InChI=1S/C5H5N5S.H2O4S/c6-3-2-4(8-1-7-2)10-5(11)9-3;1-5(2,3)4/h1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4) |
Clave InChI |
FLNFWLBPIADEAA-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=NC(=S)NC(=C2N1)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



